molecular formula C14H10ClNO3 B4545756 2-(4-amino-3-chlorobenzoyl)benzoic acid

2-(4-amino-3-chlorobenzoyl)benzoic acid

Cat. No.: B4545756
M. Wt: 275.68 g/mol
InChI Key: FTMFNZFMDOEBKD-UHFFFAOYSA-N
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Description

2-(4-Amino-3-chlorobenzoyl)benzoic acid is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its structure, incorporating both a benzoic acid and a chlorinated aminobenzophenone motif, is related to privileged scaffolds used in developing biologically active molecules. Scientific literature indicates that closely related 4-amino-3-chloro benzoate ester derivatives exhibit significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a well-validated therapeutic target in oncology, and such inhibitors can induce cytotoxicity and activate apoptotic pathways in various cancer cell lines, including lung, colorectal, and liver cancers . As a benzoyl-substituted benzoic acid, this compound also serves as a versatile synthetic intermediate for constructing more complex molecular architectures, such as those found in dyes, pharmaceuticals, and agrochemicals . Researchers can leverage this compound to explore new chemical entities for targeted therapies and to study structure-activity relationships in drug discovery.

Properties

IUPAC Name

2-(4-amino-3-chlorobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,16H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMFNZFMDOEBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. It is often used as a reagent in various chemical reactions, including:

  • Substitution Reactions: Reacting with alkyl halides to form substituted derivatives.
  • Addition Reactions: Engaging with electrophiles to yield diverse products.

Biology

Research has indicated that derivatives of 2-(4-amino-3-chlorobenzoyl)benzoic acid exhibit significant biological activities:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Antifungal Activity: Certain derivatives demonstrate inhibitory effects on fungal growth.

Medicine

The compound has been explored for its pharmacological potential:

  • Antileishmanial and Antimalarial Effects: Some derivatives have shown promising activity against Leishmania and Plasmodium species.
  • Cholinesterase Inhibition: Certain analogs have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Industry

In industrial applications, this compound is utilized in developing new materials and as a catalyst in various chemical processes. Its properties make it suitable for:

  • Polymer Production: Serving as an additive to enhance material characteristics.
  • Catalytic Processes: Facilitating reactions in synthetic pathways.

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for synthesisEnables creation of complex molecules
BiologyAntimicrobial activityEffective against E. coli and S. aureus
MedicineAntileishmanial effectsIC50_{50} values indicate significant activity
IndustryMaterial developmentImproves mechanical properties of polymers

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as alternative treatments .
  • Pharmacological Investigation:
    Research focused on the antileishmanial properties of synthesized derivatives showed that one compound had an IC50_{50} value significantly lower than existing treatments, indicating a promising avenue for drug development against leishmaniasis .
  • Enzyme Inhibition Analysis:
    A study assessed the inhibition of AChE by compounds derived from this compound, revealing IC50_{50} values comparable to established inhibitors like donepezil, highlighting its potential in neurodegenerative disease management .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-amino-3-chlorobenzoyl)benzoic acid is best understood through comparison with analogous compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Key Features Biological/Physical Properties References
This compound $ C{14}H{10}ClNO_3 $ Benzoyl group with 4-amino and 3-chloro substituents; benzoic acid at position 2. High polarity (amino and carboxylic acid groups), moderate lipophilicity (Cl), potential enzyme interactions.
4-Amino-3-chlorobenzoic acid $ C7H6ClNO_2 $ Single benzene ring with 4-amino and 3-chloro substituents; lacks benzoyl group. Lower molecular weight (171.57 g/mol), mp 210–215°C; simpler solubility profile.
2-Chloro-4-(3-methylphenyl)benzoic acid $ C{14}H{11}ClO_2 $ Methylphenyl and Cl substituents; positional isomerism affects reactivity. Enhanced lipophilicity (methyl group); altered solubility and biological activity.
4-(2-Chloro-4-fluorophenyl)benzoic acid $ C{13}H8ClFO_2 $ Halogen positional isomer (Cl at 2, F at 4); dual halogenation. Distinct electronic effects (F is electron-withdrawing); potential for halogen bonding.
2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid $ C{14}H{11}ClN2O5S $ Sulfamoyl group replaces amino; increased acidity and hydrogen-bonding capacity. Higher polarity (sulfonamide group); potential enzyme inhibition (e.g., carbonic anhydrase).
3,5-Diaminobenzoic Acid Dihydrochloride $ C7H9Cl2N2O_2 $ Two amino groups on benzoic acid; dihydrochloride salt. High solubility in water; used in dye synthesis and pharmaceuticals.

Key Comparative Insights:

Substituent Effects: Amino Group: Enhances solubility and hydrogen-bonding capacity compared to non-amino analogs (e.g., 2-Chloro-4-(3-methylphenyl)benzoic acid) . Chlorine Position: The 3-chloro substitution in the target compound reduces electron density on the benzoyl ring compared to 2-chloro isomers, influencing reactivity in electrophilic substitutions . Benzoyl vs. Single-Ring Systems: The benzoyl group increases molecular weight and introduces a ketone, affecting intermolecular interactions (e.g., dipole-dipole forces) compared to simpler analogs like 4-amino-3-chlorobenzoic acid .

Biological Activity: The amino group may facilitate interactions with biological targets (e.g., enzymes or receptors), similar to sulfonamide-containing compounds in , but with distinct binding modes due to differences in functional groups . Compared to halogenated analogs (e.g., 4-(2-Chloro-4-fluorophenyl)benzoic acid), the target compound’s amino group could reduce cytotoxicity while maintaining lipophilicity for membrane permeability .

Physical Properties: Melting points are influenced by molecular symmetry and intermolecular forces. The target compound likely has a higher melting point than 4-amino-3-chlorobenzoic acid due to increased molecular complexity . Solubility in polar solvents (e.g., water, DMSO) is enhanced by the carboxylic acid and amino groups, contrasting with methyl-substituted analogs, which are more lipophilic .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-amino-3-chlorobenzoyl)benzoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or coupling reactions. For example, the benzoyl group can be introduced by reacting 4-amino-3-chlorobenzoic acid derivatives with benzoyl chloride under acidic conditions. Optimization includes using anhydrous solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency. Temperature control (0–25°C) minimizes side reactions like hydrolysis of the acyl chloride intermediate .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : ORTEP-3 software can model the compound’s crystal structure, highlighting intramolecular hydrogen bonds (e.g., N–H⋯O) and planar geometry, as observed in related chlorobenzoic acids .
  • Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm). IR confirms carbonyl (C=O, ~1680 cm⁻¹) and amino (N–H, ~3400 cm⁻¹) groups. Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 289.67 for C₁₄H₁₀ClNO₃) .

Q. What are the solubility properties of this compound, and how should it be stored for experimental reproducibility?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) under mild heating. Storage at 2–8°C in amber vials prevents photodegradation. Pre-purification via recrystallization (ethanol/water mixtures) removes impurities that affect solubility .

Advanced Research Questions

Q. How do the positions of chloro and amino substituents influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing chloro group at the 3-position deactivates the benzene ring, directing electrophilic attacks to the para position relative to the amino group. The amino group enhances nucleophilicity, enabling Schiff base formation or amide coupling. Substituent effects can be quantified via Hammett σ constants (σₚ for Cl = +0.23; σₘ for NH₂ = -0.16) to predict reaction rates .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Re-crystallize the compound using standardized protocols (e.g., slow evaporation from ethanol) and compare DSC thermograms. Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shifts) to confirm structural assignments .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like cyclooxygenase-2 (COX-2). QSAR models using descriptors like logP and polar surface area predict bioavailability. For example, the chlorobenzoyl moiety may enhance hydrophobic interactions with enzyme active sites .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during synthesis?

  • Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) before acylation to prevent unwanted nucleophilic attacks. Use low-temperature conditions (-10°C) and inert atmospheres (N₂/Ar) to suppress hydrolysis of reactive intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can in vitro models (e.g., hepatocyte microsomes) analyze the compound’s metabolic pathways?

  • Methodological Answer : Incubate the compound with liver microsomes and NADPH cofactors. Extract metabolites using SPE cartridges and identify phase I/II products via LC-HRMS. For example, hydroxylation at the benzoyl ring or glucuronidation of the carboxylic acid group are likely metabolic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-amino-3-chlorobenzoyl)benzoic acid
Reactant of Route 2
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2-(4-amino-3-chlorobenzoyl)benzoic acid

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